An In-depth Technical Guide to 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline (CAS 41242-02-8): Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline (CAS 41242-02-8): Properties, Synthesis, and Potential Applications
A Note on Data Availability: Publicly accessible, experimentally verified data for 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline (CAS 41242-02-8) is limited. This guide, therefore, presents a comprehensive analysis based on established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to provide a well-reasoned, predictive overview for researchers and professionals in drug development, highlighting the compound's potential characteristics and the necessity for empirical validation.
Introduction
2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is a fluorinated aromatic amine. The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The hexafluoropropoxy moiety, in particular, is of interest for its unique electronic and steric properties. This guide will explore the inferred physicochemical properties, potential synthetic routes, anticipated spectroscopic signature, and prospective applications of this compound, drawing parallels from closely related and well-documented fluorinated anilines.
Inferred Physicochemical Properties
The physical and chemical properties of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline can be predicted by examining related structures. The presence of the hexafluoropropoxy group is expected to significantly influence its boiling point, density, and solubility compared to unsubstituted aniline.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C9H7F6NO | Based on structural components. |
| Molecular Weight | 275.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or solid | Aniline and its derivatives are often liquids or low-melting solids that can darken on exposure to air and light. |
| Boiling Point | Estimated >200 °C | The hexafluoropropoxy group would likely increase the boiling point compared to aniline (184 °C). For example, a dichlorinated analogue has a boiling point of 280.4°C.[3] |
| Density | Estimated >1.4 g/cm³ | Fluorination typically increases the density of organic compounds. A dichlorofluoro-analogue has a density of 1.647g/cm³.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | The aromatic and fluorinated portions suggest solubility in organic media, while the polar amine group may impart slight aqueous solubility. |
| pKa (of conjugate acid) | Estimated < 4.6 | The electron-withdrawing nature of the hexafluoropropoxy group is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa of anilinium ion is ~4.6). |
Potential Synthetic Pathways
The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline would likely involve the formation of an ether linkage between an ortho-substituted aniline precursor and a hexafluoropropene derivative, or the reduction of a corresponding nitroaromatic compound. A plausible and commonly employed route would be the Williamson ether synthesis.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is a hypothetical pathway and would require optimization.
Step 1: Nucleophilic Aromatic Substitution
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To a solution of 2-aminophenol in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the phenolic hydroxyl group.
-
Introduce hexafluoropropene gas or a suitable hexafluoropropyl electrophile to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline.
Anticipated Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural elucidation of organic molecules.[4] While experimental data for the target compound is unavailable, its expected spectroscopic features can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the methine proton of the propoxy group. The aromatic protons would likely appear as complex multiplets in the range of δ 6.5-7.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methine proton (-OCH-) would likely be a complex multiplet due to coupling with adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons and the aliphatic carbons of the hexafluoropropoxy group. The carbons directly attached to fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum would likely show two distinct signals for the two trifluoromethyl (-CF₃) groups, which may be diastereotopic, and potentially a signal for the single fluorine atom on the central carbon of the propoxy chain, all with complex coupling patterns.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 275.[5] Common fragmentation patterns would likely involve the loss of fragments of the hexafluoropropoxy side chain and potentially the aniline moiety. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Relevance in Medicinal Chemistry and Drug Development
Aniline and its derivatives are prevalent scaffolds in pharmaceuticals.[6][7][8][9] The introduction of a hexafluoroisopropyl group or related fluorinated moieties has been shown to improve the biological activity of small molecules.[10][11]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The hexafluoropropoxy group would contribute significantly to the overall lipophilicity of the molecule.
-
Binding Interactions: The highly polarized C-F bonds can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.
Given these properties, 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline could serve as a valuable building block for the synthesis of novel drug candidates in areas such as oncology, infectious diseases, and inflammation.[2]
Safety and Handling (General Precautions)
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the handling of fluorinated anilines requires stringent safety measures due to the potential toxicity associated with both the aniline core and the fluorinated substituent.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not inhale dust, fumes, or vapors.[13][14] Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][14]
Conclusion
2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline, CAS 41242-02-8, represents an intriguing yet undercharacterized molecule. Based on the analysis of related compounds, it is predicted to be a stable, lipophilic compound with potential as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique electronic and steric properties, conferred by the hexafluoropropoxy group, make it a promising candidate for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. However, it is imperative that the properties and reactivity of this compound are confirmed through empirical investigation. This guide serves as a foundational resource to stimulate and inform future research into this and other novel fluorinated anilines.
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